molecular formula C16H21ClN2S B7588592 N-[(2-tert-butyl-1,3-thiazol-5-yl)methyl]-1-(2-chlorophenyl)ethanamine

N-[(2-tert-butyl-1,3-thiazol-5-yl)methyl]-1-(2-chlorophenyl)ethanamine

Cat. No. B7588592
M. Wt: 308.9 g/mol
InChI Key: LIJULKPPJRVLCL-UHFFFAOYSA-N
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Description

N-[(2-tert-butyl-1,3-thiazol-5-yl)methyl]-1-(2-chlorophenyl)ethanamine, also known as TBOA, is a chemical compound that has been widely studied for its potential therapeutic applications in various neurological disorders.

Mechanism of Action

N-[(2-tert-butyl-1,3-thiazol-5-yl)methyl]-1-(2-chlorophenyl)ethanamine acts as a non-transportable substrate for EAATs, binding to the transporters and blocking the uptake of glutamate. This results in an increase in the extracellular levels of glutamate, which can activate various glutamate receptors, including N-methyl-D-aspartate (NMDA) receptors, alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, and metabotropic glutamate receptors (mGluRs). Activation of these receptors can lead to enhanced neuronal activity and synaptic plasticity, which may have therapeutic benefits in various neurological disorders.
Biochemical and Physiological Effects
N-[(2-tert-butyl-1,3-thiazol-5-yl)methyl]-1-(2-chlorophenyl)ethanamine has been shown to have a range of biochemical and physiological effects, including enhancing synaptic plasticity, promoting neuroprotection, and reducing seizure activity. It has also been shown to modulate the release of various neurotransmitters, including glutamate, GABA, and dopamine. In addition, N-[(2-tert-butyl-1,3-thiazol-5-yl)methyl]-1-(2-chlorophenyl)ethanamine has been shown to have antioxidant properties, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

N-[(2-tert-butyl-1,3-thiazol-5-yl)methyl]-1-(2-chlorophenyl)ethanamine has several advantages for lab experiments, including its high potency and selectivity for EAATs. It also has a long half-life, which allows for sustained effects on glutamate levels. However, N-[(2-tert-butyl-1,3-thiazol-5-yl)methyl]-1-(2-chlorophenyl)ethanamine has some limitations for lab experiments, including its potential toxicity and the need for careful dosing and administration.

Future Directions

There are several future directions for N-[(2-tert-butyl-1,3-thiazol-5-yl)methyl]-1-(2-chlorophenyl)ethanamine research, including exploring its therapeutic potential in various neurological disorders, such as epilepsy, stroke, and neurodegenerative diseases. Further studies are needed to determine the optimal dosing and administration of N-[(2-tert-butyl-1,3-thiazol-5-yl)methyl]-1-(2-chlorophenyl)ethanamine, as well as its potential side effects and toxicity. In addition, new N-[(2-tert-butyl-1,3-thiazol-5-yl)methyl]-1-(2-chlorophenyl)ethanamine analogs may be developed to improve its potency, selectivity, and safety profile. Finally, N-[(2-tert-butyl-1,3-thiazol-5-yl)methyl]-1-(2-chlorophenyl)ethanamine may also be used as a tool for studying the role of glutamate and EAATs in various neurological processes.

Synthesis Methods

N-[(2-tert-butyl-1,3-thiazol-5-yl)methyl]-1-(2-chlorophenyl)ethanamine can be synthesized through a multistep process involving the reaction of 2-chloroacetophenone with tert-butylamine, followed by the reaction of the resulting intermediate with thioacetamide. The final product is obtained through the reaction of the thiazoline intermediate with 2-chlorobenzaldehyde.

Scientific Research Applications

N-[(2-tert-butyl-1,3-thiazol-5-yl)methyl]-1-(2-chlorophenyl)ethanamine has been extensively studied for its potential therapeutic applications in various neurological disorders, including epilepsy, stroke, and neurodegenerative diseases. It acts as a competitive inhibitor of excitatory amino acid transporters (EAATs), which are responsible for regulating the levels of glutamate, the major excitatory neurotransmitter in the brain. By inhibiting EAATs, N-[(2-tert-butyl-1,3-thiazol-5-yl)methyl]-1-(2-chlorophenyl)ethanamine increases the extracellular levels of glutamate, which can lead to enhanced neuronal activity and synaptic plasticity.

properties

IUPAC Name

N-[(2-tert-butyl-1,3-thiazol-5-yl)methyl]-1-(2-chlorophenyl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21ClN2S/c1-11(13-7-5-6-8-14(13)17)18-9-12-10-19-15(20-12)16(2,3)4/h5-8,10-11,18H,9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIJULKPPJRVLCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1Cl)NCC2=CN=C(S2)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(2-tert-butyl-1,3-thiazol-5-yl)methyl]-1-(2-chlorophenyl)ethanamine

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